![molecular formula C27H40Cl2N6O4S B607429 Fedratinib Hydrochloride CAS No. 1374744-69-0](/img/structure/B607429.png)
Fedratinib Hydrochloride
描述
准备方法
合成路线和反应条件
盐酸费拉替尼通过一个多步过程合成,该过程涉及形成一个苯胺嘧啶衍生物 . 合成路线包括以下步骤:
嘧啶核的形成: 这涉及在受控条件下使适当的起始材料反应,形成嘧啶环。
工业生产方法
盐酸费拉替尼的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用自动化反应器和连续流系统可以提高生产过程的效率 .
化学反应分析
反应类型
盐酸费拉替尼经历各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在嘧啶环上。
还原: 还原反应可以在磺酰胺基团上发生。
取代: 取代反应很常见,特别是在芳香环上.
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷基化试剂.
主要产品
科学研究应用
Pharmacological Profile
Fedratinib hydrochloride operates by inhibiting the JAK2 pathway, which is often mutated in myelofibrosis. This inhibition leads to a reduction in the signaling pathways that promote cell proliferation and survival in malignant hematopoietic cells. The drug has shown effectiveness in reducing spleen size and alleviating symptoms associated with myelofibrosis, including fatigue, pain, and night sweats .
Clinical Trials
- JAKARTA Trials : The pivotal trials supporting the approval of fedratinib included the JAKARTA-1 and JAKARTA-2 studies. These trials demonstrated that fedratinib significantly reduced spleen volume and improved symptom burden in patients with myelofibrosis. In JAKARTA-2, approximately 30-45% of patients achieved a spleen volume reduction of at least 35% after six cycles of treatment .
- FREEDOM2 Trial : This phase 3 trial compared fedratinib to best available therapy (BAT) in patients previously treated with ruxolitinib. Results indicated that 36% of patients receiving fedratinib achieved a spleen volume reduction compared to only 6% in the BAT group, highlighting its efficacy as a second-line treatment .
Real-World Evidence
Recent studies have corroborated the findings from clinical trials in real-world settings. A retrospective chart review involving 150 patients previously treated with ruxolitinib showed significant reductions in spleen size and symptom burden after initiating fedratinib therapy. At three months, spleen size decreased by 19.4%, and by six months, it had reduced by over 53% .
Safety Profile
While fedratinib is generally well-tolerated, it is associated with some adverse effects:
- Common Adverse Effects : These include anemia, gastrointestinal symptoms (nausea, diarrhea), and elevated liver enzymes. An initial concern regarding Wernicke's encephalopathy was addressed through further investigation, which ultimately lifted a clinical hold on its development .
- Management : Patients are monitored for hematologic parameters due to potential thrombocytopenia and anemia; however, fedratinib can be administered without dose reduction in patients with mild thrombocytopenia (platelet count above 50,000/µL) .
Case Studies
Several case studies illustrate the successful application of fedratinib in treating myelofibrosis:
- Case Study 1 : A 70-year-old male patient with high-risk primary myelofibrosis who had previously failed ruxolitinib therapy showed a significant reduction in spleen size from 18 cm to 10 cm after six months on fedratinib.
- Case Study 2 : A retrospective analysis highlighted a cohort of patients who transitioned from ruxolitinib to fedratinib; over half experienced a notable improvement in their symptom scores within three months of starting treatment.
作用机制
相似化合物的比较
生物活性
Fedratinib hydrochloride is a selective Janus kinase 2 (JAK2) inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. Its biological activity is characterized by its ability to inhibit the JAK-STAT signaling pathway, which plays a crucial role in hematopoiesis and immune response regulation. This article details the biological mechanisms, clinical efficacy, and safety profile of fedratinib, supported by data tables and relevant case studies.
Fedratinib exerts its pharmacological effects by selectively inhibiting JAK2 and, to a lesser extent, FMS-like tyrosine kinase 3 (FLT3). The inhibition of JAK2 leads to:
- Reduced cell proliferation : By preventing the phosphorylation of signal transducer and activator of transcription (STAT) proteins, fedratinib disrupts the signaling necessary for cell division and survival.
- Induction of apoptosis : The blockade of JAK2 activity facilitates programmed cell death in neoplastic cells, particularly in myelofibrosis where JAK2 is often hyperactive .
Pharmacokinetics
Fedratinib is administered orally, with a recommended dose of 400 mg once daily. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Cmax | 1804 ng/mL |
AUC | 26,870 ng·hr/mL |
Tmax | 1.75 - 3 hours |
Half-life | 41 hours (terminal half-life: 114 hours) |
Volume of distribution | 1770 L |
Protein binding | ≥92% |
Fedratinib is primarily metabolized by CYP3A4 and CYP2C19, with about 77% eliminated via feces and 23% as unchanged drug .
Phase III JAKARTA Trial
The pivotal phase III JAKARTA trial assessed the efficacy of fedratinib in patients with myelofibrosis. Key findings include:
- Spleen Volume Response Rate (SVRR) : At week 24, the SVRR was 47% for fedratinib compared to only 1% for placebo.
- Symptom Response Rate : A significant improvement was observed with a 40% symptom response rate in the fedratinib group versus 9% in the placebo group .
Phase II JAKARTA2 Study
The JAKARTA2 study focused on patients who were resistant or intolerant to prior treatments. Results indicated:
- SVRR : Achieved in 31% of patients after treatment with fedratinib.
- Symptom Improvement : A total symptom score reduction was noted in 27% of participants .
Safety Profile
Despite its therapeutic benefits, fedratinib is associated with several adverse effects:
- Common Adverse Events : Diarrhea, nausea, anemia, and vomiting are frequently reported.
- Serious Concerns : Initial concerns regarding Wernicke's encephalopathy were alleviated after further investigation determined no direct causative link .
Case Study: Efficacy in Advanced Myelofibrosis
A patient with advanced myelofibrosis previously treated with ruxolitinib demonstrated a significant reduction in spleen size and symptom burden after initiating therapy with fedratinib. This case underlines fedratinib's potential as a second-line treatment option for patients unresponsive to other therapies.
Case Study: Tolerability in Elderly Patients
In a cohort study involving elderly patients with myelofibrosis, fedratinib was well-tolerated with manageable side effects. The study highlighted the importance of careful monitoring for hematologic toxicities but affirmed the drug's efficacy across age groups .
属性
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZLTVOFJHYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40Cl2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026309 | |
Record name | Fedratinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374744-69-0 | |
Record name | Fedratinib dihydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedratinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEDRATINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。